molecular formula C22H16F3N3O3 B2360998 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 885457-03-4

6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2360998
CAS No.: 885457-03-4
M. Wt: 427.383
InChI Key: SCYMOSMMZSASPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a methoxyphenyl group, a trifluoromethylphenyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of a key intermediate, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, through a Friedlander condensation reaction. This intermediate is then subjected to further reactions with reactive methylenes to form the desired pyrazolo[3,4-b]pyridine derivative .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group and the carboxylic acid group allows for oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohol derivatives.

    Substitution: The trifluoromethyl group and the methoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar compounds to 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazolo[3,4-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3/c1-12-19-17(21(29)30)11-18(13-6-8-16(31-2)9-7-13)26-20(19)28(27-12)15-5-3-4-14(10-15)22(23,24)25/h3-11H,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYMOSMMZSASPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.